![molecular formula C17H20N2O2S B5622384 N-[(2-propyl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5622384.png)
N-[(2-propyl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide
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Overview
Description
The interest in compounds such as N-[(2-propyl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide stems from their complex structure and potential biological activities. These compounds typically feature a chromane backbone, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic six-membered ring, and a thiazole, a five-membered ring containing both sulfur and nitrogen. This combination may confer unique chemical and physical properties relevant for various applications, excluding their use as drugs or their dosage and side effects as requested.
Synthesis Analysis
The synthesis of similar compounds involves multistep organic reactions, starting with the preparation of the chromane and thiazole precursors, followed by their coupling. For instance, Singh et al. (2017) described a novel synthesis route involving reductive ring opening of isoxazolidine-fused chromanes, leading to derivatives of chromane-3-carboxamide through tandem intramolecular rearrangements (Singh, Gupta, Gupta, & Ishar, 2017).
Molecular Structure Analysis
The molecular structure of related compounds is typically analyzed using spectroscopic methods such as NMR and IR, alongside mass spectrometry. Öznur Demir-Ordu et al. (2015) conducted stereochemical investigations of diastereomeric thiazolidine-carboxamides, revealing the significance of stereogenic centers in determining the compound's 3D structure and potential interactions (Demir-Ordu, Demir-Dündar, & Özkırımlı, 2015).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives can include electrophilic substitution, nucleophilic addition, and cyclization reactions. The presence of a thiazole ring can influence the reactivity of the chromane moiety, as seen in the synthesis and reactivity studies of thiazole derivatives by Yadav and Ballabh (2020), who explored gelation behavior influenced by non-covalent interactions (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-5-16-19-14(11-22-16)9-18-17(20)13-8-12-6-3-4-7-15(12)21-10-13/h3-4,6-7,11,13H,2,5,8-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQMHWONQUJXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)CNC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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